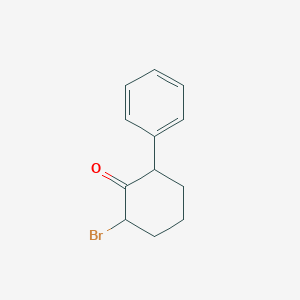

2-Bromo-6-phenylcyclohexanone

概要

説明

2-Bromo-6-phenylcyclohexanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the cyclohexanone family and is widely used in the synthesis of various organic compounds. In

作用機序

The mechanism of action of 2-Bromo-6-phenylcyclohexanone is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The compound is also known to exhibit inhibitory effects on certain enzymes and proteins, making it a potential target for drug development.

生化学的および生理学的効果

There is limited research on the biochemical and physiological effects of 2-Bromo-6-phenylcyclohexanone. However, some studies suggest that the compound may have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.

実験室実験の利点と制限

One of the significant advantages of using 2-Bromo-6-phenylcyclohexanone in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound is highly reactive and requires careful handling to avoid potential hazards.

将来の方向性

There are several potential future directions for research on 2-Bromo-6-phenylcyclohexanone. One area of interest is the development of new chemical reactions and catalysts using this compound. Additionally, further research is needed to understand the mechanism of action and potential therapeutic applications of this compound. Finally, there is also a need for research on the potential hazards and safety considerations associated with the use of 2-Bromo-6-phenylcyclohexanone in scientific research.

Conclusion:

In conclusion, 2-Bromo-6-phenylcyclohexanone is a valuable compound in scientific research due to its potential applications in the synthesis of various organic compounds, development of new chemical reactions and catalysts, and potential therapeutic applications. While there is still much to learn about the mechanism of action and potential hazards associated with this compound, it remains a promising area of research for the future.

科学的研究の応用

2-Bromo-6-phenylcyclohexanone has a wide range of applications in scientific research. One of the primary uses of this compound is in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound is also used in the development of new chemical reactions and catalysts.

特性

CAS番号 |

155991-28-9 |

|---|---|

製品名 |

2-Bromo-6-phenylcyclohexanone |

分子式 |

C12H13BrO |

分子量 |

253.13 g/mol |

IUPAC名 |

2-bromo-6-phenylcyclohexan-1-one |

InChI |

InChI=1S/C12H13BrO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |

InChIキー |

NHQHKAJHEKEFEL-UHFFFAOYSA-N |

SMILES |

C1CC(C(=O)C(C1)Br)C2=CC=CC=C2 |

正規SMILES |

C1CC(C(=O)C(C1)Br)C2=CC=CC=C2 |

同義語 |

2-broMo-6-phenylcyclohexanone |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)

![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)

![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)

![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)